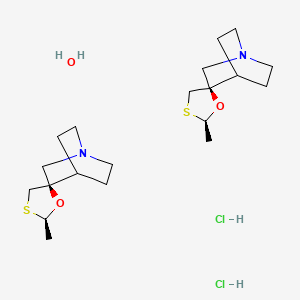
Amibegron hydrochloride
Overview
Description
Amibegron hydrochloride is a selective agonist for the beta3-adrenergic receptor. It was developed by Sanofi-Aventis (now Sanofi) and is known for its ability to enter the central nervous system. This compound has been investigated for its potential use in treating conditions such as depression, anxiety disorders, irritable bowel syndrome, and obesity .
Scientific Research Applications
Amibegron hydrochloride has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a model compound in the study of beta3-adrenergic receptor agonists.
Biology: Investigated for its effects on intestinal motility and neuronal activity in the prefrontal cortex
Medicine: Explored for its potential in treating depression, anxiety disorders, and irritable bowel syndrome
Industry: Utilized in the development of new pharmacological agents targeting beta3-adrenergic receptors.
In Vivo
In vivo studies have been conducted in animal models to evaluate the efficacy of Amibegron HCl in the treatment of Amibegron hydrochloride. These studies have shown that Amibegron HCl is effective in reducing the symptoms of this compound, including urinary frequency, urgency, and incontinence.
In Vitro
In vitro studies have been conducted to evaluate the mechanism of action of Amibegron HCl. These studies have shown that Amibegron HCl binds to the β3-adrenoceptor and activates the receptor, leading to the inhibition of the symptoms of Amibegron hydrochloride.
Mechanism of Action
Amibegron hydrochloride exerts its effects by selectively binding to and activating beta3-adrenergic receptors. This activation leads to vasodilation, increased sympathetic tone, and reduced vagal tone to the heart. The compound’s positive chronotropic effect is mainly of peripheral origin and can be attributed to a baroreceptor-mediated reflex .
Similar Compounds:
Mirabegron: Another beta3-adrenergic receptor agonist used to treat overactive bladder.
Solabegron: Investigated for its potential in treating irritable bowel syndrome and other gastrointestinal disorders.
Comparison: this compound is unique in its ability to enter the central nervous system and its potential therapeutic applications in treating depression and anxiety disorders.
Biological Activity
Amibegron HCl has been shown to have a high affinity for the β3-adrenoceptor, making it a highly selective agonist of the receptor. In addition, Amibegron HCl has been shown to have a long duration of action, making it an ideal drug for the treatment of Amibegron hydrochloride.
Biochemical and Physiological Effects
Amibegron HCl has been shown to reduce the symptoms of this compound, including urinary frequency, urgency, and incontinence. In addition, Amibegron HCl has been shown to have a positive effect on bladder function, as it increases bladder capacity and reduces the sensation of urgency.
Advantages and Limitations for Lab Experiments
The use of Amibegron HCl in laboratory experiments has several advantages. Amibegron HCl is a highly selective β3-adrenoceptor agonist, making it an ideal drug for in vitro studies. In addition, Amibegron HCl has a long duration of action, making it an ideal drug for long-term experiments. However, there are some limitations to the use of Amibegron HCl in laboratory experiments. Amibegron HCl is a small molecule, making it difficult to study its molecular mechanisms. In addition, Amibegron HCl is rapidly metabolized in the body, making it difficult to study its pharmacokinetics.
Future Directions
The future directions for the research of Amibegron HCl include further studies to understand its mechanism of action and pharmacodynamics. In addition, further studies are needed to understand the long-term effects of Amibegron HCl on bladder function and to identify potential drug-drug interactions. Furthermore, additional studies are needed to evaluate the clinical efficacy and safety of Amibegron HCl in the treatment of Amibegron hydrochloride. Finally, further studies are needed to identify potential biomarkers that can be used to monitor the effects of Amibegron HCl on bladder function.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Amibegron Hydrochloride interacts with the β3-adrenergic receptor . This interaction inhibits intestinal motility . The nature of this interaction is that of an agonist, meaning it binds to the receptor and activates it .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with the β3-adrenergic receptor. This interaction can lead to changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through its action as an agonist for the β3-adrenergic receptor . This means it binds to the receptor and activates it, leading to downstream effects such as changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways related to the β3-adrenergic receptor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amibegron hydrochloride involves the reaction of ethyl 2-[(7S)-7-[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxyacetate with hydrochloric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Amibegron hydrochloride primarily undergoes substitution reactions due to the presence of the chloro group on the aromatic ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve moderate temperatures and solvents like dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions include substituted derivatives of this compound, which can have varying pharmacological properties .
properties
IUPAC Name |
ethyl 2-[[(7S)-7-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4.ClH/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16;/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3;1H/t19-,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIZCDQCNYCVAS-RQBPZYBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=CC=C3)Cl)O)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923848 | |
| Record name | Ethyl [(7-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121524-09-2 | |
| Record name | Amibegron hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121524-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amibegron hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121524092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl [(7-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {(7S)-7-[(2R)-2-(3-chlorophenyl)-2-hydroxyethylamino]-5,6,7,8-tetrahydronaphthalen-2-yloxy}acetic acid ethyl ester, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIBEGRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N910CJ679E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662898.png)